Product packaging for 2-CeftazidiMe(Cat. No.:CAS No. 217796-42-4)

2-CeftazidiMe

Cat. No.: B1456495
CAS No.: 217796-42-4
M. Wt: 546.6 g/mol
InChI Key: LRKHKETXQNDOKF-KZXIYFNPSA-N
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Description

Contextualizing Ceftazidime (B193861) in the Evolution of β-Lactam Antibiotics

The development of β-lactam antibiotics has been a continuous battle against evolving bacterial resistance. Ceftazidime emerged as a significant advancement in this ongoing evolutionary process. portlandpress.comoup.commdpi.com As a semi-synthetic cephalosporin (B10832234), it was designed to overcome the resistance mechanisms that had rendered many earlier β-lactams less effective. rjptonline.orgwikipedia.org Its structure incorporates features that provide stability against many β-lactamase enzymes, which are a primary mechanism of resistance in Gram-negative bacteria. rjptonline.orgwikipedia.orgpatsnap.com

Third-generation cephalosporins, a class to which ceftazidime belongs, are characterized by their broad spectrum of activity, particularly against Gram-negative bacteria. nih.govnih.gov Key criteria for this classification include high stability to β-lactamases produced by Gram-negative bacteria, potent activity against most Enterobacteriaceae, and good to moderate activity against Pseudomonas aeruginosa. rjptonline.org The introduction of ceftazidime in the 1980s was a notable event in medicinal chemistry, offering a potent therapeutic option against challenging infections. wikipedia.orgdovepress.com

The chemical structure of ceftazidime is key to its activity. dovepress.com It possesses a cephem nucleus, which is a bicyclic ring system composed of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. dovepress.com Specific side chain substitutions at positions 3 and 7 of this nucleus are crucial for its enhanced antibacterial properties. dovepress.com At position 7, the aminothiadiazole ring contributes to its activity against Gram-negative bacilli, while the carboxypropyl-oxyimino group enhances its stability against β-lactamases and its activity against P. aeruginosa. dovepress.com The pyridinium (B92312) group at position 3 increases its water solubility and activity against P. aeruginosa. dovepress.comnih.gov

Table 1: Key Structural Features of Ceftazidime and Their Functions

Structural Feature Position Functional Significance
Cephem Nucleus Core Essential for β-lactam activity
Aminothiadiazole Ring R1 Side Chain (Position 7) Enhanced activity against Gram-negative bacteria. dovepress.comnih.gov
Carboxypropyl-oxyimino Group R1 Side Chain (Position 7) Increased stability against β-lactamases and enhanced activity against Pseudomonas aeruginosa. dovepress.com
Pyridinium Group R2 Side Chain (Position 3) Increased water solubility and enhanced activity against Pseudomonas aeruginosa. dovepress.comnih.gov

Foundational Research Contributions of Ceftazidime to Antibiotic Science

The discovery and development of ceftazidime have significantly contributed to our understanding of antibiotic science. Research on ceftazidime has provided valuable insights into structure-activity relationships, the mechanisms of bacterial resistance, and the design of new antimicrobial agents. nih.gov The synthesis of ceftazidime, typically starting from 7-aminocephalosporanic acid (7-ACA), involves the introduction of specific side chains to achieve the desired antibacterial spectrum and stability. google.com

Studies on ceftazidime have also been instrumental in understanding the interactions between β-lactam antibiotics and their bacterial targets, the penicillin-binding proteins (PBPs). sterimaxinc.comoup.com This research has elucidated how modifications to the cephalosporin structure can alter PBP affinity and, consequently, antibacterial efficacy.

Scope and Academic Research Focus on Ceftazidime's Chemical Biology

The chemical biology of ceftazidime remains an active area of academic research. oup.comnih.gov Current investigations focus on several key areas, including:

Mechanism of Action: Detailed studies continue to explore the molecular interactions between ceftazidime and various PBPs in different bacterial species. patsnap.comsterimaxinc.comoup.com Ceftazidime primarily exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. patsnap.compatsnap.com It achieves this by binding to and inactivating PBPs, enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. patsnap.comnih.gov In Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, ceftazidime shows a high affinity for PBP-3, which is involved in septum formation during cell division. patsnap.comsterimaxinc.comoup.com Inhibition of PBP-3 leads to the formation of filamentous cells and eventual cell lysis. oup.com At higher concentrations, it also inhibits PBP-1a and PBP-1b, which are involved in cell elongation, leading to rapid cell death. oup.com

Structure-Activity Relationships (SAR): Researchers are continuously exploring how modifications to the ceftazidime molecule can improve its properties. nih.gov For example, the development of new derivatives aims to enhance activity against resistant strains or improve pharmacokinetic properties. derpharmachemica.com SAR studies have revealed that the aminothiazole and propylcarboxy moieties at position 7, along with the pyridine (B92270) group at position 3, are critical for its high affinity for PBPs of Gram-negative bacteria and its stability against β-lactamases. nih.gov

Drug Combinations: A significant area of research involves the combination of ceftazidime with β-lactamase inhibitors. rjptonline.orgunmc.edu The combination of ceftazidime with avibactam (B1665839), a non-β-lactam β-lactamase inhibitor, has proven effective against many ceftazidime-resistant bacteria, including those producing extended-spectrum β-lactamases (ESBLs) and some carbapenemases. rjptonline.orgunmc.edunih.gov This combination restores the activity of ceftazidime against a broader range of pathogens. nih.gov

Table 2: Investigated Bacterial Targets of Ceftazidime

Bacterial Species Primary Penicillin-Binding Protein (PBP) Target Reference
Escherichia coli PBP-3 patsnap.comsterimaxinc.comoup.com
Pseudomonas aeruginosa PBP-3 sterimaxinc.comoup.com
Staphylococcus aureus PBP-1, PBP-2 sterimaxinc.comoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N6O7S2 B1456495 2-CeftazidiMe CAS No. 217796-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/t14-,15?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKHKETXQNDOKF-KZXIYFNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action of Ceftazidime

Inhibition of Bacterial Cell Wall Biosynthesis

The fundamental mechanism of ceftazidime (B193861) revolves around its ability to interfere with the final stages of peptidoglycan synthesis. patsnap.com Peptidoglycan provides structural support to the bacterial cell, and its disruption leads to cell lysis and death. patsnap.comdrugbank.com Ceftazidime, like other β-lactam antibiotics, mimics the D-Ala-D-Ala substrate of the transpeptidase enzymes, allowing it to bind to the active site of PBPs and inhibit their function. patsnap.comrcsb.org

Penicillin-Binding Proteins (PBPs) as Primary Molecular Targets

Penicillin-binding proteins are a group of enzymes located in the bacterial cytoplasmic membrane that catalyze the cross-linking of peptidoglycan strands. patsnap.comoup.com By inhibiting these proteins, ceftazidime effectively halts the construction of a functional cell wall. patsnap.com

In Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, ceftazidime demonstrates a particularly high affinity for PBP3. hres.cadrugbank.comnih.gov This specific PBP is primarily involved in septum formation during bacterial cell division. patsnap.comhres.ca Inhibition of PBP3 by ceftazidime leads to the formation of filamentous, non-dividing cells, which ultimately results in cell lysis. hres.canih.govoup.com The potent activity of ceftazidime against these organisms is largely attributed to this strong interaction with PBP3. nih.govoup.com

Interactive Table: Affinity of Ceftazidime for PBP3 in Gram-Negative Bacteria

Bacterium Target PBP Effect of Inhibition Reference
Escherichia coli PBP3 Filamentation, cell lysis hres.canih.gov
Pseudomonas aeruginosa PBP3 Filamentation, cell lysis hres.canih.gov
Klebsiella pneumoniae PBP3 Inhibition of cell division drugbank.com

While PBP3 is the primary target in many Gram-negative bacteria, ceftazidime also exhibits binding to other PBPs, albeit with varying affinities. drugbank.com It shows weaker binding to PBP1a and PBP1b, which are involved in cell elongation. hres.canih.gov Inhibition of these PBPs can contribute to rapid cell lysis. hres.canih.gov In Escherichia coli and Pseudomonas aeruginosa, ceftazidime's affinity for PBP1a is moderate, while its affinity for PBP1b is much lower. hres.canih.gov The binding affinity for PBP2, which is involved in maintaining cell shape, is also generally weaker compared to PBP3. drugbank.comasm.org

**Interactive Table: Binding Affinities of Ceftazidime to various PBPs in E. coli and *P. aeruginosa***

Organism PBP Target Binding Affinity Reference
Escherichia coli PBP1a Moderate hres.ca
Escherichia coli PBP1b Low hres.ca
Escherichia coli PBP2 Weaker than PBP3 drugbank.com
Pseudomonas aeruginosa PBP1a Moderate hres.canih.gov
Pseudomonas aeruginosa PBP1b Low hres.ca
Pseudomonas aeruginosa PBP2 Weaker than PBP3 drugbank.com

In the Gram-positive bacterium Staphylococcus aureus, ceftazidime displays a different PBP binding profile. It has a high affinity for PBP1 and PBP2, but a significantly lower affinity for PBP3. hres.caoup.comsterimaxinc.com This reduced affinity for PBP3 in S. aureus is a contributing factor to the lower in-vitro activity of ceftazidime against this organism compared to its activity against many Gram-negative bacteria. oup.com

Interactive Table: Ceftazidime Affinity for Staphylococcus aureus PBPs

PBP Binding Affinity Reference
PBP1 High hres.casterimaxinc.com
PBP2 High hres.casterimaxinc.com
PBP3 Low hres.caoup.comsterimaxinc.com

Recent studies on Mycobacterium abscessus have revealed that ceftazidime can inhibit the penicillin-binding proteins PonA1, PonA2, and PbpA at intermediate concentrations. drugbank.comnih.govnih.gov Specifically, ceftazidime was found to inactivate PonA2, PonA1, and PbpA at concentrations ranging from 0.35 to 16 mg/liter. nih.govnih.govresearchgate.net This finding provides a mechanistic basis for considering ceftazidime in combination therapies for infections caused by this challenging pathogen. nih.govnih.gov

Interactive Table: Inhibition of Mycobacterium abscessus PBPs by Ceftazidime

PBP Inhibitory Concentration (mg/liter) Reference
PonA1 0.35 - 16 nih.govnih.govresearchgate.net
PonA2 0.35 - 16 nih.govnih.govresearchgate.net
PbpA 0.35 - 16 nih.govnih.govresearchgate.net

Disruption of Peptidoglycan and Lipopolysaccharide Biosynthetic Pathways

The inhibitory action of ceftazidime extends beyond the final cross-linking step of peptidoglycan synthesis. acs.orgnih.govacs.org Integrated metabolomic and transcriptomic studies have shown that ceftazidime, particularly in combination with avibactam (B1665839), can disrupt the entire peptidoglycan biosynthetic pathway, including the synthesis of lipid-linked intermediates and the early cytoplasmic stages. acs.orgnih.govacs.org

Furthermore, ceftazidime has been observed to impact the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. acs.orgnih.govacs.org This includes the disruption of the assembly of lipid A and the O-antigen. acs.orgnih.gov This broader impact on cell envelope biogenesis highlights the complex and multifaceted mechanism by which ceftazidime exerts its antibacterial effects. acs.orgnih.gov Some studies have also noted that mutations affecting LPS synthesis can be associated with tolerance to higher concentrations of ceftazidime in Pseudomonas aeruginosa. plos.orgresearchgate.net

Impact on Lipid-Linked Intermediates and Cytoplasmic Peptidoglycan Synthesis

While the periplasmic steps of peptidoglycan biosynthesis are a known target of Ceftazidime, evidence now suggests its influence extends to the earlier, cytoplasmic stages of this pathway. acs.orgnih.govnih.gov Research has shown that treatment with Ceftazidime (in combination with avibactam) affects the synthesis of lipid-linked intermediates, which are essential for transporting peptidoglycan precursors across the cytoplasmic membrane. acs.orgnih.govnih.gov This indicates that Ceftazidime's disruptive effects on cell wall formation are not solely confined to the final cross-linking stage in the periplasm but also impact the foundational steps within the cytoplasm. acs.orgnih.gov

Metabolomic analyses have identified significant perturbations in the levels of key lipid intermediates in bacteria such as Klebsiella pneumoniae following exposure to Ceftazidime/avibactam. nih.gov A notable reduction in essential lipids involved in outer membrane glycerolipid biogenesis has been observed. acs.orgnih.gov

Table 1: Impact of Ceftazidime/Avibactam on Lipid Intermediates in K. pneumoniae

Lipid Intermediate Observation Reference
Glycerophospholipids Significantly perturbed nih.gov
Heptaprenyl diphosphate Significantly perturbed nih.gov
Outer membrane glycerolipids Notable reduction in essential lipids acs.orgnih.gov

Broader Cellular Impact on Bacterial Metabolism

Beyond the direct inhibition of cell wall and outer membrane synthesis, Ceftazidime has been found to have a substantial impact on the central metabolic pathways of bacteria. acs.orgnih.govresearchgate.net This suggests a more profound disruption of cellular homeostasis than previously understood.

Inhibition of Central Carbon Metabolism (e.g., Pentose (B10789219) Phosphate (B84403) Pathway, Tricarboxylic Acid Cycle)

Integrated metabolomic and transcriptomic studies have demonstrated that Ceftazidime, particularly in combination with avibactam, significantly inhibits central carbon metabolism. acs.orgnih.govresearchgate.net This includes key pathways such as the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle. acs.orgnih.govresearchgate.net The PPP is a crucial source of NADPH, which is essential for managing oxidative stress, and for producing precursors for nucleotide synthesis. biorxiv.org The TCA cycle is central to cellular respiration and the generation of ATP and various metabolic intermediates. researchgate.net

The inhibition of these pathways leads to a cascade of downstream effects. For instance, a repressed central carbon metabolism has been observed in Ceftazidime-resistant Pseudomonas aeruginosa. researchgate.net Furthermore, the potentiation of Ceftazidime's activity by certain carbon sources like sodium acetate (B1210297) has been linked to increased metabolic activity and a functional TCA cycle, highlighting the importance of this pathway in the antibiotic's efficacy. asm.orgasm.org

Table 2: Effect of Ceftazidime on Central Carbon Metabolism Pathways

Metabolic Pathway Effect Reference
Pentose Phosphate Pathway Substantially inhibited acs.orgnih.govresearchgate.net
Tricarboxylic Acid (TCA) Cycle Substantially inhibited acs.orgnih.govresearchgate.net

The dysregulation of genes that govern these metabolic pathways aligns with the observed metabolomic changes, confirming a broad and intricate network of interactions between Ceftazidime and bacterial cellular processes. acs.orgnih.gov

Biochemical and Genetic Mechanisms of Ceftazidime Resistance

Enzymatic Hydrolysis by β-Lactamases

Classification and Characterization of Ceftazidime-Hydrolyzing β-Lactamases

β-Lactamases are broadly categorized into two main schemes: a molecular classification based on amino acid sequence (Ambler classes A, B, C, and D) and a functional classification based on substrate and inhibitor profiles (Bush-Jacoby-Medeiros groups). nih.gov Classes A, C, and D are serine-β-lactamases (SBLs) that utilize a serine residue in their active site for catalysis, while class B enzymes are metallo-β-lactamases (MBLs) that require zinc ions for their activity. nih.govnih.govwikipedia.org

Metallo-β-Lactamases (MBLs)

Metallo-β-lactamases (MBLs), belonging to Ambler class B, are zinc-dependent enzymes with a broad-spectrum hydrolytic capacity. nih.govscielo.br They can hydrolyze almost all classes of β-lactam antibiotics, including penicillins, cephalosporins, and, most notably, carbapenems. nih.govmjima.org A key characteristic of MBLs is their resistance to inhibition by clinically available β-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam, as well as newer inhibitors like avibactam (B1665839). mjima.orgfrontiersin.org However, their activity is inhibited by metal chelators like EDTA. scielo.br MBLs represent a significant clinical threat due to the limited therapeutic options for infections caused by bacteria producing these enzymes. nih.gov

Serine-β-Lactamases (SBLs)

Serine-β-lactamases (SBLs) encompass Ambler classes A, C, and D. mdpi.com These enzymes utilize a serine residue at their active site to hydrolyze the β-lactam ring. nih.govmdpi.com

Class A SBLs are the most common type and include the prevalent TEM, SHV, and CTX-M families of ESBLs, as well as carbapenemases like KPC. frontiersin.org

Class C SBLs , often referred to as AmpC cephalosporinases, are typically resistant to inhibition by clavulanic acid. nih.gov While often chromosomally encoded, plasmid-mediated AmpC enzymes have become widespread. nih.gov Some AmpC variants, termed extended-spectrum AmpC (ESAC) β-lactamases, exhibit increased activity against ceftazidime (B193861). nih.gov

Class D SBLs , also known as OXA-type β-lactamases, are a heterogeneous group of enzymes. mdpi.com Some OXA variants have evolved to hydrolyze extended-spectrum cephalosporins and even carbapenems. mdpi.comtandfonline.com

Specific β-Lactamase Classes: KPC, OXA-1, OXA-48, SHV, CTX-M, NDM-1, TEM Variants

Several specific β-lactamase families and their variants are of particular clinical importance due to their ability to hydrolyze ceftazidime.

Enzyme FamilyClassKey Characteristics Related to Ceftazidime Resistance
KPC AKlebsiella pneumoniae carbapenemase (KPC) enzymes have a broad substrate profile that includes carbapenems. frontiersin.orgasm.org While early variants did not efficiently hydrolyze ceftazidime, newer variants with mutations in the Ω-loop (e.g., D179Y) have emerged that confer resistance to ceftazidime-avibactam. mdpi.comengineering.org.cnnih.gov These mutations can enhance ceftazidime hydrolysis while sometimes reducing carbapenemase activity. contagionlive.comasm.org
OXA DOXA-type enzymes, named for their oxacillin-hydrolyzing ability, are diverse. tandfonline.com While OXA-1 has limited activity, variants within the OXA-10 group can develop ceftazidime resistance through single amino acid substitutions, such as G157D. tandfonline.com OXA-48 and its variants are carbapenemases but are generally susceptible to the ceftazidime-avibactam combination. contagionlive.com
SHV AOriginally narrow-spectrum, many SHV (sulfhydryl variable) variants have evolved into ESBLs. frontiersin.org Amino acid substitutions at positions like Gly238Ser and Glu240Lys are common and increase hydrolytic activity against ceftazidime. frontiersin.org Some SHV variants are considered "ceftazidimases" due to their preferential hydrolysis of ceftazidime over cefotaxime. frontiersin.org
CTX-M ANamed for their potent hydrolytic activity against cefotaxime, most CTX-M enzymes initially showed limited activity against ceftazidime. wikipedia.orgbrieflands.comoup.com However, variants have emerged, such as CTX-M-15 (a derivative of CTX-M-3), which contains an Asp240Gly substitution that enhances ceftazidime hydrolysis. oup.comasm.org The combination of these enzymes with porin deficiencies can lead to significant ceftazidime resistance. asm.org
NDM-1 BNew Delhi metallo-β-lactamase 1 (NDM-1) is a potent MBL that confers resistance to nearly all β-lactam antibiotics, including carbapenems. mcmaster.cawikipedia.org It demonstrates moderate hydrolytic activity against ceftazidime. plos.org As an MBL, it is not inhibited by avibactam, rendering the ceftazidime-avibactam combination ineffective against NDM-1 producers. mjima.orgcontagionlive.com
TEM AThe original TEM-1 enzyme is a poor hydrolyzer of ceftazidime. frontiersin.org However, numerous TEM-derived ESBLs have arisen through mutations. oup.com Substitutions at key residues like Arg164 and Gly238 significantly increase ceftazidime hydrolysis. frontiersin.org For instance, an Arg164Ser substitution can lead to a notable increase in catalytic efficiency (kcat/KM) for ceftazidime. frontiersin.org

Molecular Basis of β-Lactamase-Mediated Ceftazidime Inactivation

The inactivation of ceftazidime by β-lactamases is a result of enzymatic hydrolysis of the β-lactam ring. nih.gov For serine-β-lactamases, this process involves the formation of a covalent acyl-enzyme intermediate with a serine residue in the active site. nih.gov This intermediate is then hydrolyzed, releasing the inactivated antibiotic and regenerating the free enzyme. nih.gov

The evolution of ceftazidime resistance in enzymes like TEM, SHV, and CTX-M is often linked to specific amino acid substitutions that alter the size, shape, and flexibility of the active site. frontiersin.org Ceftazidime has a bulky side chain which sterically hinders its entry into the active site of enzymes like TEM-1. frontiersin.org Mutations, such as those at positions 164, 238, and 240 in TEM- and SHV-type enzymes, can expand the active site cavity. frontiersin.orgfrontiersin.org This increased conformational flexibility better accommodates the large side chains of oxyimino-cephalosporins like ceftazidime, facilitating hydrolysis. frontiersin.org For example, the R164S substitution in TEM-1 increases the rate of ceftazidime hydrolysis. frontiersin.org Similarly, in CTX-M enzymes, the Asp240Gly substitution is a key mutation that enhances activity against ceftazidime. oup.com

In KPC enzymes, resistance to the ceftazidime-avibactam combination often arises from mutations within the Ω-loop, a region critical for active site structure. asm.orgseq.es A common mutation, D179Y, increases the affinity for ceftazidime, allowing it to be hydrolyzed more efficiently, while simultaneously impairing the binding of the inhibitor avibactam. mdpi.comengineering.org.cn This demonstrates the remarkable adaptability of these enzymes in response to new therapeutic agents.

Alteration of Penicillin-Binding Proteins (PBPs)

A primary mechanism of β-lactam resistance involves the modification of PBPs, the essential enzymes responsible for the final steps of peptidoglycan synthesis in the bacterial cell wall. nih.gov Ceftazidime, like other β-lactam antibiotics, exerts its antibacterial effect by acylating the active site of these enzymes, thereby inhibiting cell wall formation. nih.gov

Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs. nih.govnih.gov These mutations result in structural changes within the protein, particularly around the active site, which reduces the binding affinity of ceftazidime. nih.gov Consequently, higher concentrations of the antibiotic are required to inhibit the altered PBPs. uliege.be

In some Gram-negative bacteria, such as Pseudomonas aeruginosa, mutations in the dacB gene, which encodes PBP4, have been identified as a significant cause of high-level ceftazidime resistance. plos.org These mutations can lead to the inactivation of PBP4. plos.org While PBP alterations are a well-established resistance mechanism in Gram-positive bacteria, they are increasingly being reported in Gram-negative pathogens as well. nih.gov

For instance, specific amino acid substitutions near the active site of PBPs in Streptococcus pneumoniae have been shown to decrease the acylation efficiency of cephalosporins. uliege.be The accumulation of multiple mutations can lead to high levels of resistance.

Table 1: Examples of PBP Alterations Conferring Ceftazidime Resistance

Bacterial SpeciesAffected PBPType of AlterationConsequence
Pseudomonas aeruginosaPBP4Mutations in the dacB geneHigh-level ceftazidime resistance plos.org
Streptococcus pneumoniaePBP2xAmino acid substitutions near the active siteReduced acylation efficiency uliege.be
Neisseria gonorrhoeaePBP2Alterations leading to lower affinityDrug resistance oup.com
Haemophilus influenzaePBPsChanges resulting in lower affinityDrug resistance oup.com

A notable example of PBP-mediated resistance is the acquisition of a supplementary PBP with a low affinity for β-lactam antibiotics. The classic case is methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene encoding for PBP2a. mdpi.com PBP2a can continue to function in cell wall synthesis even when the native PBPs are inhibited by β-lactams. mdpi.combiorxiv.org

PBP2a's low affinity for most β-lactams is due to a closed active site that is allosterically controlled. nih.govnih.gov Computational studies and X-ray crystallography have shown that while ceftazidime has a weak affinity for the allosteric site of PBP2a, it does not effectively acylate the active site. nih.gov Molecular docking and simulation studies have been employed to understand the interactions between β-lactam antibiotics and PBP2a, aiming to elucidate the structural basis of resistance and guide the design of new inhibitors. mdpi.combiorxiv.org These computational models help to quantify the binding energies and identify key amino acid residues involved in the interaction. biorxiv.org For example, a computational study comparing covalent and non-covalent docking found that third-generation cephalosporins like ceftazidime were among the more effective candidates against PBP2a, though resistance was still observed due to weaker molecular interactions compared to susceptible PBPs. biorxiv.orgbiorxiv.org

Table 2: Binding Energies of Selected β-Lactams with PBP2a (Computational Data)

AntibioticBinding Energy (kcal/mol)
Cefpirome-76.18 biorxiv.orgbiorxiv.org
Ceftazidime-67.47 biorxiv.orgbiorxiv.org
Methicillin-64.12 biorxiv.org
Oxacillin-62.84 biorxiv.org
Benzyl penicillin-52.45 biorxiv.org
Amoxicillin-52.26 biorxiv.org

Permeability Barriers and Efflux Systems

In addition to target site modification, bacteria can resist the effects of ceftazidime by preventing the antibiotic from reaching its PBP targets. This is achieved through decreased permeability of the outer membrane and the active removal of the drug via efflux pumps. frontiersin.org

The outer membrane of Gram-negative bacteria provides an intrinsic barrier to many antibiotics. frontiersin.org Antibiotics typically enter the cell through porin channels. mdpi.com A decrease in the number or a change in the structure of these porins can significantly reduce the influx of ceftazidime, contributing to resistance. mdpi.com This mechanism is often found in conjunction with other resistance mechanisms, such as the production of β-lactamases, leading to higher levels of resistance. nih.gov For example, reduced expression of outer membrane proteins has been associated with decreased susceptibility to ceftazidime/avibactam in Klebsiella pneumoniae. nih.gov

Efflux pumps are transport proteins that actively extrude toxic compounds, including antibiotics, from the bacterial cell. nih.govmicrobiologyresearch.org Overexpression of these pumps can lead to multidrug resistance by maintaining a low intracellular concentration of the antibiotic. nih.govtandfonline.com In Gram-negative bacteria, several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family, play a significant role in ceftazidime resistance. tandfonline.commedintensiva.org

In organisms like Pseudomonas aeruginosa, efflux pumps such as MexAB-OprM, MexCD-OprJ, and MexXY are known to contribute to resistance against a wide range of antibiotics, including β-lactams. nih.gov Similarly, in Escherichia coli, the overexpression of efflux pump-encoding genes has been linked to increased antibiotic resistance. nih.gov The contribution of efflux pumps to resistance can be substantial and is often a key factor in the development of multidrug-resistant phenotypes. nih.gov

Synthetic Chemistry and Ceftazidime Derivative Design

Semisynthetic Production Pathways of Ceftazidime (B193861)

Ceftazidime is a semisynthetic, third-generation cephalosporin (B10832234) antibiotic. rjptonline.org Its production primarily relies on the chemical modification of a foundational molecule, 7-amino-cephalosporanic acid (7-ACA), which is derived from the fermentation of Acremonium chrysogenum.

Synthesis from 7-Amino-Cephalosporanic Acid (7-ACA)

The synthesis of Ceftazidime commences with 7-ACA as the starting material. google.comgoogle.com A common pathway involves a series of reactions, including silanization and iodination, to prepare the necessary intermediates. google.compatsnap.com In one method, 7-ACA undergoes a silanization reaction, followed by an iodination reaction using trimethyliodosilane. patsnap.com This prepares the 7-ACA molecule for the subsequent introduction of the pyridinium (B92312) group. google.compatsnap.com

Another described method involves the hydrolysis of Cephalosporin C using immobilized acylase enzymes to yield 7-ACA. This enzymatic step is conducted under controlled pH and temperature to ensure the stability of the β-lactam ring.

Acylation and Pyridinium Ion Introduction Strategies

A critical step in the synthesis is the introduction of the pyridinium ion at the 3-position of the 7-ACA methylene (B1212753) group. google.com This reaction results in the formation of 7-amino-3-(1-picolyl)-cephem acid (7-APCA). google.com Following the formation of the 7-APCA intermediate, the next key transformation is the acylation of the 7-amino group. google.comgoogleapis.com

This acylation introduces the characteristic side chain of Ceftazidime. google.com The side-chain precursor, often an activated form of (6R,7R)-7-[2-(2-aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]cephalosporanic acid, is reacted with the 7-APCA nucleus. This reaction is typically carried out in a solvent such as N,N-dimethylacetamide (DMA) and catalyzed by a base like triethylamine (B128534) at low temperatures to prevent the degradation of the β-lactam ring. The final steps of the synthesis involve hydrolysis and refining to yield Ceftazidime. google.com

Rational Design and Synthesis of Novel Ceftazidime Derivatives

The rational design of new Ceftazidime derivatives is a key area of research aimed at overcoming the challenges of bacterial resistance and improving the drug's pharmacological properties. derpharmachemica.comacs.org This involves targeted chemical modifications of the Ceftazidime scaffold. derpharmachemica.comuobaghdad.edu.iq

Strategies for Modifying Ceftazidime Structure to Enhance Properties

Ceftazidime is known to be unstable in aqueous solutions, particularly under acidic conditions, which can lead to degradation. nih.govsapub.org Research has focused on creating derivatives with improved acid stability. One approach involves the synthesis of Schiff base derivatives of Ceftazidime. uobaghdad.edu.iq For instance, the reaction of Ceftazidime with benzaldehyde (B42025) can form a Schiff base. researchgate.net

Studies on such derivatives have shown that they can exhibit greater stability in acidic environments (pH 1.2) compared to the parent compound. uobaghdad.edu.iq For example, a Schiff base of Ceftazidime and a ceftazidime lysine (B10760008) amide Schiff base demonstrated half-lives of 3.48 hours and 3.13 hours, respectively, in an acidic buffer. uobaghdad.edu.iq Another strategy to enhance stability is the formulation of Ceftazidime with alkaline buffers and amorphous lactose (B1674315) to inhibit crystallization and neutralize acidic degradation products.

Modifications to the Ceftazidime structure have been explored to expand its spectrum of activity, particularly against resistant Gram-positive bacteria. rjptonline.orgderpharmachemica.com One strategy involves the synthesis of new derivatives by substituting the pyridinium ring at the C-3 position with amino acids. derpharmachemica.com Another approach is the N-acylation of the free amine group of the aminothiazole ring with various acid chlorides. derpharmachemica.com

Research has shown that certain Schiff base derivatives of Ceftazidime exhibit good antimicrobial activity, especially against Gram-positive bacteria. rjptonline.org Some of these derivatives have demonstrated a broader antibacterial spectrum against both Gram-positive and Gram-negative bacteria. rjptonline.org For example, a derivative, referred to as compound 4 in one study, showed better activity against Pseudomonas aeruginosa than Ceftazidime itself. uobaghdad.edu.iqresearchgate.net The addition of the non-β-lactam β-lactamase inhibitor Avibactam (B1665839) to Ceftazidime also significantly expands its spectrum of activity to include many resistant Enterobacteriaceae. rjptonline.orgresearchgate.net

Interactive Data Table: Ceftazidime Derivative Stability

CompoundBuffer pHHalf-life (t1/2) in hoursReference
Schiff base of Ceftazidime1.23.48 uobaghdad.edu.iq
Ceftazidime lysine amide Schiff base1.23.13 uobaghdad.edu.iq
Schiff base of Ceftazidime7.418 uobaghdad.edu.iq
Ceftazidime lysine amide Schiff base7.424 uobaghdad.edu.iq
Conjugation with Amino Acids and Dipeptides (e.g., Lysine)

The conjugation of ceftazidime with amino acids and dipeptides represents a strategic approach to improve its pharmacokinetic profile, particularly its oral absorption. rdd.edu.iqresearchgate.net This strategy is designed to leverage the body's natural amino acid and dipeptide transport systems, such as the H+-coupled peptide transporter (PEPT1), which is present in the brush-border membrane of intestinal cells. rdd.edu.iq By linking ceftazidime to molecules like L-lysine or di-lysine via stable amide bonds, the resulting conjugates are designed to be recognized and absorbed by these transporters. rdd.edu.iqresearchgate.net

Research has focused on creating prodrugs that can remain stable in the acidic environment of the stomach and later be absorbed in the intestine. uobaghdad.edu.iq For instance, new derivatives have been synthesized by linking ceftazidime to L-lysine and di-lysine. rdd.edu.iq The goal of these modifications is to create a derivative that can be administered orally, potentially broadening the spectrum of activity and improving patient compliance. researchgate.net This concept is supported by similar work where linking L-lysine to another cephalosporin, Cefizoxime, resulted in a significant improvement in its oral absorption. researchgate.netresearchgate.net

A study detailed the synthesis of five new ceftazidime derivatives, including those conjugated with lysine and di-lysine through amide bonds, with the explicit aim of targeting these transport systems. rdd.edu.iq

DerivativeConjugated MoietyIntended PurposeReference
Ceftazidime lysine amideL-lysineTarget amino acid transporters for improved oral absorption rdd.edu.iq
Ceftazidime-di-lysine amideDi-lysineTarget dipeptide transporters for improved oral absorption rdd.edu.iq
Design of Analogs with Modulated Transport Characteristics (Hydrophobic, Hydrophilic, Mucus-Binding Motifs)

To enhance the therapeutic potential of ceftazidime, particularly for pulmonary administration, researchers have synthesized analogs with specifically designed transport characteristics. mdpi.com Ceftazidime itself is highly water-soluble and is rapidly absorbed from the lung, which necessitates frequent dosing to maintain effective concentrations. mdpi.comresearchgate.net To address this, analogs have been created by attaching various structural motifs to the carboxylic acid handle to modulate transport across the lung epithelium. mdpi.comnih.gov These motifs are categorized as hydrophobic, hydrophilic, or mucus-binding. mdpi.com

Hydrophobic motifs , such as linear alkyl chains (e.g., n-butyl, n-heptane) and those containing phenyl groups, were added with the aim of promoting non-specific binding or partial insertion into lipid membranes, thereby limiting transport. mdpi.comresearchgate.net

Hydrophilic motifs , including polyethylene (B3416737) glycol (PEG) chains of varying lengths, were designed to increase the size and hydrophilicity of the molecule, which can reduce passive diffusion across cell membranes. mdpi.comresearchgate.net

Mucus-binding motifs , such as those containing phenylboronic acid, were incorporated to interact with the sialic acid residues in mucin, the primary protein in mucus. mdpi.comresearchgate.net This interaction is intended to increase the drug's residence time in the lungs.

An extensive study synthesized 18 such analogs and evaluated their transport rates across human bronchial epithelial cells and their antibacterial activity. nih.govresearchgate.net It was found that covalent conjugation of PEGs with a molecular weight greater than 300 Da successfully reduced the epithelial permeability of ceftazidime. researchgate.netresearchgate.net For example, two PEGylated analogs (mPEG8- and PEG5-pyrimidin-2-amine-ceftazidime) and n-butyl-ceftazidime demonstrated a 40–50% reduction in the transepithelial transport rate. nih.govresearchgate.net However, these modifications also frequently led to a significant reduction in antibacterial potency. researchgate.netresearchgate.net In contrast, some analogs with small, hydrophobic motifs retained their antibacterial activity, particularly against S. aureus. mdpi.comresearchgate.net

Analog MotifCategoryEffect on Transport Rate (vs. Ceftazidime)Reference
n-butylHydrophobicReduced (40-50%) nih.gov
n-heptaneHydrophobicIncreased researchgate.net
phenyl ethylHydrophobicIncreased researchgate.net
mPEG8HydrophilicReduced (40-50%) nih.gov
PEG5-pyrimidin-2-amineHydrophilicReduced (40-50%) nih.gov
glutamic acidHydrophilicIncreased researchgate.net
4-propylthiophenyl boronic acidMucus-BindingIncreased researchgate.net

Synthesis and Characterization of Specific Derivatives (e.g., Schiff Bases, Amides)

The synthesis of specific ceftazidime derivatives, such as Schiff bases and amides, has been explored to create prodrugs with improved stability and potentially broader activity. researchgate.netuobaghdad.edu.iq

Schiff Bases: Schiff bases of ceftazidime are typically synthesized by reacting the primary amino group of the 2-aminothiazole (B372263) ring of ceftazidime with an aldehyde, such as benzaldehyde or p-dimethylaminobenzaldehyde (DAB). rdd.edu.iqingentaconnect.com One study describes the synthesis of a ceftazidime Schiff base by reacting ceftazidime sodium with benzaldehyde. researchgate.net These reactions result in the formation of an imine or azomethine group (-C=N-). The resulting derivatives are then characterized using methods like FT-IR spectroscopy and elemental microanalysis to confirm their structure. rdd.edu.iquobaghdad.edu.iq For example, the IR spectra of synthesized Schiff bases show the disappearance of the N-H stretching vibration of the primary amine and the appearance of the C=N stretching vibration of the imine group. researchgate.net Transition metal complexes of ceftazidime-derived Schiff bases have also been synthesized and characterized, showing the Schiff base acting as a tridentate ligand. ingentaconnect.commdpi.com

Amides: Amide derivatives are formed by creating an amide bond, typically involving the carboxylic acid group of ceftazidime or by linking amino acids to the ceftazidime core. rdd.edu.iqresearchgate.net A series of ceftazidime derivatives were synthesized, including ceftazidime lysine amide and ceftazidime-di-lysine amide, by forming amide bonds. uobaghdad.edu.iq These syntheses are part of an effort to improve pharmacokinetic properties. researchgate.net

A summary of synthesized derivatives is presented below:

Derivative NameTypeReactantsReference
Schiff base of ceftazidimeSchiff BaseCeftazidime, Benzaldehyde rdd.edu.iqresearchgate.net
Ceftazidime lysine amide Schiff baseSchiff Base / AmideCeftazidime, L-lysine, Benzaldehyde rdd.edu.iquobaghdad.edu.iq
Ceftazidime lysine amideAmideCeftazidime, L-lysine rdd.edu.iquobaghdad.edu.iq
Ceftazidime-di-lysine amideAmideCeftazidime, Di-lysine rdd.edu.iquobaghdad.edu.iq
[M(CFZ-DAB)Cln]ClSchiff Base Metal ComplexCeftazidime, p-dimethylaminobenzaldehyde, Metal salt (Cu, Co, Ni, Fe, Ru) ingentaconnect.commdpi.com

Characterization of these compounds is crucial and involves several analytical techniques. Melting points, FT-IR spectroscopy, UV-Vis spectroscopy, and elemental microanalysis (CHNS) are commonly used to confirm the identity and purity of the synthesized derivatives. rdd.edu.iqresearchgate.net

Ceftazidime-Assisted Synthesis of Nanoparticles

Ceftazidime has been utilized not just as a therapeutic agent but also as a key component in the synthesis of nanoparticles, creating novel drug delivery systems designed to overcome challenges like bacterial biofilms. researchgate.netnih.gov

One notable application is the synthesis of self-assembling chitosan-ceftazidime nanoparticles (CSCE). researchgate.netnih.gov In this process, the negatively charged ceftazidime is combined with positively charged chitosan (B1678972) through ionic cross-linking, often catalyzed by tripolyphosphate (TPP). researchgate.netnih.gov This straightforward method exploits the electrostatic interaction between the two components to form uniform nanoparticles. nih.gov The resulting CSCE nanoparticles are typically around 40 nm in diameter with high dispersity. researchgate.netnih.gov Characterization using Fourier-transform infrared (FT-IR) spectroscopy confirms the successful synthesis by showing absorption bands characteristic of both chitosan and ceftazidime, indicating the preservation of their key functional groups within the nanocomposite. nih.gov These nanoparticles exhibit pH-dependent drug release; the release of ceftazidime is significantly higher in a slightly acidic environment (pH 6.4) compared to a neutral one (pH 7.4), which could be advantageous in the acidic microenvironment of bacterial infections. nih.gov

In another approach, ceftazidime has been used to decorate the surface of gold nanoparticles (CAZ_Au NPs). nih.gov This is achieved through a direct, one-pot synthesis method where tetrachloroauric acid (HAuCl₄) is reduced in the presence of ceftazidime. nih.gov The presence of sulfur in the ceftazidime molecule facilitates its attachment to the gold surface, which is confirmed by energy-dispersive X-ray spectroscopy (EDS) that detects both gold and sulfur distributed across the nanoparticles. nih.gov This method is simple, fast, and reduces the risk of unwanted byproducts. nih.gov

Nanoparticle SystemSynthesis MethodKey ComponentsResulting Particle Size (Approx.)Reference
Chitosan-Ceftazidime Nanoparticles (CSCE)Ionic cross-linking / Ionotropic gelationChitosan, Ceftazidime, Tripolyphosphate (TPP)40 nm researchgate.netnih.gov
Ceftazidime-Decorated Gold Nanoparticles (CAZ_Au NPs)One-pot reductionCeftazidime, Tetrachloroauric acid (HAuCl₄), Sodium borohydride (B1222165) (NaBH₄)Not specified nih.gov

Structure Activity Relationship Sar Studies of Ceftazidime and Its Analogs

Elucidating Key Structural Moieties for PBP Binding and Inhibitory Activity

Ceftazidime's primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. patsnap.comnih.gov By binding to these enzymes, ceftazidime (B193861) disrupts cell wall integrity, leading to bacterial cell death. patsnap.comnih.gov The affinity and inhibitory activity of ceftazidime towards PBPs are dictated by specific structural components.

The core of ceftazidime's structure is the β-lactam ring fused to a six-membered dihydrothiazine ring, a characteristic feature of cephalosporins. rcsb.org The β-lactam ring mimics the D-Ala-D-Ala peptide of the natural substrate of PBPs, allowing the antibiotic to bind to the active site. rcsb.org Specifically, it forms a covalent acyl-enzyme complex with a serine residue (Ser294 in P. aeruginosa PBP3), effectively inactivating the enzyme. rcsb.org

Key side chains attached to the cephem nucleus at positions 3 and 7 are responsible for ceftazidime's potent and broad-spectrum activity. mdpi.com

The C7 Side Chain: The aminothiazole ring and the carboxypropyl-oxyimino group at the C7 position are crucial for its activity against Gram-negative bacilli. mdpi.comnih.gov The bulky aminothiazole-containing moiety plays a significant role in inducing conformational changes in PBP3 of P. aeruginosa, which is critical for efficient binding. pnas.org This side chain also offers protection against many β-lactamases. asm.org

The C3 Side Chain: The methylpyridinium group at the C3 position enhances the molecule's solubility and facilitates rapid penetration into bacterial cells. rcsb.orgmdpi.comnih.gov This group is also associated with the rapid bactericidal action of the antibiotic. mdpi.com

Crystal structure analysis of ceftazidime bound to P. aeruginosa PBP3 reveals specific interactions that contribute to its efficient inhibition. These include hydrogen bonding between the carboxylate group of the gem-dimethyl moiety and Arg489, as well as interactions with an aromatic wall and Val333. rcsb.org Upon binding, the pyridine (B92270) moiety at the C3 position departs, and the dihydrothiazine ring rearranges to form an exocyclic methylene (B1212753) group. pnas.org

Impact of Side Chain Modifications on β-Lactamase Resistance Profile

A significant challenge to the efficacy of β-lactam antibiotics is the production of β-lactamase enzymes by bacteria, which hydrolyze the β-lactam ring and inactivate the drug. The structural features of ceftazidime, however, confer a high degree of stability against many of these enzymes. patsnap.comnih.gov

The bulky side chain at the C7 position, particularly the oxime moiety, provides steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamases. asm.orgresearchgate.net This R1 side chain can cause unfavorable interactions with residues in the active site of some β-lactamases, such as AmpC, forcing the antibiotic into a conformation that is not conducive to catalysis. researchgate.netdocking.org

However, the emergence of extended-spectrum β-lactamases (ESBLs) and other mutant enzymes that can effectively hydrolyze third-generation cephalosporins like ceftazidime has become a major clinical concern. docking.orgfrontiersin.org For instance, mutations in AmpC β-lactamase can alter the active site, allowing it to better accommodate ceftazidime and leading to increased resistance. docking.org Specifically, mutations that increase the size of the active site can relieve the steric hindrance posed by ceftazidime's side chain. docking.org

Studies on ceftazidime analogs have explored how modifications to the side chains can impact β-lactamase resistance. For example, ceftolozane, a structurally similar cephalosporin (B10832234), has a heavier pyrazole (B372694) substituent at the C3 position side chain compared to ceftazidime's pyridinium (B92312) group. This modification provides improved steric hindrance against AmpC β-lactamases. oup.com

The development of β-lactamase inhibitors, such as avibactam (B1665839), has been a crucial strategy to overcome resistance. Avibactam, a non-β-lactam inhibitor, can inactivate a broad range of serine β-lactamases, including those that can hydrolyze ceftazidime, thereby restoring its activity. dovepress.comnih.gov However, mutations in β-lactamases, such as the N346Y substitution in AmpC, can confer resistance to the ceftazidime-avibactam combination by disrupting the binding of avibactam. asm.org

Correlation between Structural Features and Antibacterial Potency against Specific Pathogens (e.g., Pseudomonas aeruginosa, E. coli)

The structural elements of ceftazidime are directly correlated with its potent activity against specific and often difficult-to-treat Gram-negative pathogens.

Pseudomonas aeruginosa : Ceftazidime is one of the few cephalosporins with reliable activity against P. aeruginosa. rcsb.orgdrugbank.com This is primarily attributed to its high affinity for PBP3 of P. aeruginosa. pnas.orgdovepress.com The carboxypropyl-oxyimino group at the C7 position and the methylpyridinium group at the C3 position are particularly important for its anti-pseudomonal activity. mdpi.com The addition of avibactam to ceftazidime enhances its activity against P. aeruginosa isolates that produce serine β-lactamases, such as AmpC. dovepress.comoup.com However, resistance in P. aeruginosa can also emerge through other mechanisms like efflux pump overexpression and porin loss, which are not overcome by avibactam. oup.comoup.com

Escherichia coli : Ceftazidime is also highly effective against E. coli, primarily through its inhibition of PBP3, which is essential for cell division. patsnap.commdpi.com The aminothiazole group at the C7 position contributes significantly to its activity against Gram-negative bacteria like E. coli. nih.gov The emergence of ESBL-producing E. coli has compromised the efficacy of ceftazidime, but the combination with avibactam restores its activity against many of these resistant strains. dovepress.com

Studies with ceftazidime analogs have shown that modifications can significantly alter antibacterial potency. For instance, attaching various hydrophobic, hydrophilic, and mucus-binding motifs to the carboxylic acid of ceftazidime generally led to a reduction in antibacterial potency against P. aeruginosa and E. coli. nih.gov However, some analogs with hydrophobic motifs retained activity against the Gram-positive bacterium Staphylococcus aureus. nih.govmdpi.com

Table 1: Antibacterial Activity of Ceftazidime and its Analogs against various pathogens

CompoundModificationP. aeruginosa MIC (µg/mL)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Ceftazidime-4116
n-Heptane-ceftazidimeHydrophobic>1286432
Phenyl ethyl-ceftazidimeHydrophobic>128>12832
mPEG8-ceftazidimeHydrophilic>128>128>128
Glutamic acid-ceftazidimeHydrophilic>128>128>128
4-Propylthiophenyl boronic acid-ceftazidimeMucus-binding>128>12832

Data sourced from a study on ceftazidime analogs for pulmonary administration. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov Several QSAR studies have been conducted on cephalosporins, including ceftazidime, to understand the structural requirements for their antibacterial activity and to design more potent analogs. researchgate.netwhitesscience.com

These models use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to build mathematical equations that can predict the activity of new compounds. researchgate.netacs.org For example, a QSAR model developed for cephalosporin derivatives against transpeptidase revealed that eccentric connectivity index and topological polar surface area are important for inhibitory action. researchgate.net The model suggested that increasing these parameters at the R1 and R2 substituents could enhance activity. researchgate.net

Another QSAR study focused on predicting the absorption of cephalosporins in zebrafish, which can be a model for toxicity studies. nih.gov This model, based on five molecular descriptors, showed good predictive performance and could be used to estimate the internal concentrations of cephalosporins in toxicity experiments. nih.gov

While specific QSAR models solely focused on "2-CeftazidiMe" were not found, the principles and findings from broader cephalosporin QSAR studies are applicable. These computational approaches can guide the synthesis of novel ceftazidime analogs with improved properties, such as enhanced antibacterial potency, better β-lactamase stability, or optimized pharmacokinetic profiles. mdpi.com

Computational Chemistry and Molecular Modeling of Ceftazidime

Molecular Docking Simulations of Ceftazidime-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. This method is instrumental in understanding how ceftazidime (B193861) interacts with its primary targets, the Penicillin-Binding Proteins (PBPs), and how it is recognized and inactivated by β-lactamase enzymes.

Molecular docking studies have been crucial in visualizing the binding of ceftazidime to Penicillin-Binding Proteins (PBPs), the enzymes responsible for bacterial cell wall synthesis. These simulations reveal the specific amino acid residues within the PBP active site that are critical for ceftazidime recognition and binding.

Docking analyses of ceftazidime with PBP2 from Klebsiella pneumoniae have shown that it forms hydrogen bonds with the active site serine residue (Ser316). greenpharmacy.info This interaction is vital for the transpeptidase activity of PBP2. greenpharmacy.info In contrast, other β-lactam antibiotics like piperacillin (B28561) only exhibit hydrophobic interactions with this key residue. greenpharmacy.info This highlights the specific molecular interactions that contribute to ceftazidime's efficacy. Further computational studies have indicated that third-generation cephalosporins, including ceftazidime, generally exhibit a higher binding affinity for PBPs compared to earlier penicillin derivatives. biorxiv.orgbiorxiv.orglongdom.org

The binding energy, a measure of the affinity between the ligand and the protein, is a key parameter obtained from docking simulations. A lower binding energy typically indicates a more stable and favorable interaction. For instance, docking studies have shown that ceftazidime has a high binding affinity for PBPs, which is consistent with its role as an effective inhibitor. longdom.org

Target ProteinKey Interacting ResiduesType of InteractionReference
PBP2 (K. pneumoniae)Ser316Hydrogen Bond greenpharmacy.info
PBP2a (MRSA)Not specifiedNot specified biorxiv.orgbiorxiv.org
Various PBPsSer, Thr, AspPolar uncharged longdom.org
Various PBPsAsnCatalysis longdom.org

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring. mdpi.com Molecular docking has been extensively used to study the interactions between ceftazidime, β-lactamases, and β-lactamase inhibitors.

Docking simulations of ceftazidime with β-lactamases like OXA-1 and SHV-28 from K. pneumoniae have revealed hydrogen bonding with key serine residues (Ser71 in OXA-1 and Ser66 in SHV-28) in the active site. greenpharmacy.info These interactions are fundamental to the hydrolytic mechanism that inactivates the antibiotic. greenpharmacy.info For example, the docking of ceftazidime with OXA-1 shows hydrogen bonds forming with Ser71 and Asp70, with a Vina score of -6.2 Kcal/mol. greenpharmacy.info

The combination of ceftazidime with β-lactamase inhibitors like avibactam (B1665839) has been a successful strategy to overcome resistance. asm.orgnih.gov Molecular docking has provided insights into how these inhibitors work. For instance, docking of avibactam with KPC-2, a class A β-lactamase, shows interactions with residues such as Asn132, Thr237, and Ser130. researchgate.net Similarly, modeling studies of avibactam with the class C β-lactamase CMY-2 suggest a series of hydrogen-bonding interactions with residues like T316, G317, S318, T319, S343, N346, and R349 as the inhibitor proceeds through its reaction coordinate. nih.gov

β-LactamaseLigandKey Interacting ResiduesDocking Score (kcal/mol)Reference
OXA-1CeftazidimeSer71, Asp70-6.2 greenpharmacy.info
SHV-28CeftazidimeSer66Not specified greenpharmacy.info
KPC-2CeftazidimeLeu169, Asn132, Thr237, Thr235, Ser130, Lys234-11.26 researchgate.net
KPC-204CeftazidimeAsn170, Asn132, Thr237, Thr235, Ser130, Lys234-11.62 researchgate.net
KPC-2AvibactamNot specifiedNot specified asm.org
KPC-204AvibactamAsn132, Thr237, Ser130, Lys234, Arg220-5.09 researchgate.net
CMY-2AvibactamT316, G317, S318, T319, S343, N346, R349Not specified nih.gov

Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ceftazidime-protein complex over time.

MD simulations have been employed to study the conformational flexibility of ceftazidime both in aqueous solution and when bound to its target proteins. These simulations provide insights into the structural changes that occur upon binding and can help to understand the stability of the complex.

The β-lactam ring is the pharmacologically active core of ceftazidime, and its stability is crucial for its antibacterial activity. mdpi.com MD simulations can be used to investigate the reactivity and stability of this ring under different conditions, such as within the active site of a β-lactamase.

The β-lactam ring is inherently reactive, which allows it to acylate the active site of PBPs, leading to their irreversible inactivation. mdpi.com However, this reactivity also makes it susceptible to hydrolysis by β-lactamases. mdpi.com MD simulations, often in combination with quantum mechanics (QM/MM), can model the chemical reactions involved in the hydrolysis of the β-lactam ring. These studies can elucidate the reaction mechanisms and the roles of specific amino acid residues.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a high level of theoretical detail about the electronic structure and properties of molecules. These methods can be used to study the reactivity of ceftazidime and the mechanisms of its interactions with biological targets.

Quantum mechanics/molecular mechanics (QM/MM) simulations have been instrumental in investigating the deacylation step of ceftazidime hydrolysis by AmpC β-lactamases. acs.org These studies have helped to elucidate the role of key residues, such as Tyr150, which has been proposed to act as the base in the deacylation reaction. acs.orgchemrxiv.org By calculating the free energy barriers for different proposed reaction pathways, researchers can determine the most likely mechanism. acs.orgchemrxiv.org For instance, QM/MM umbrella sampling simulations revealed that the mechanism where Tyr150 acts as the base is energetically favored by 7.2 kcal/mol over a substrate-assisted mechanism. acs.org

Electronic Structure and Tautomerism Analysis (e.g., AM1 method)

Computational studies, particularly those employing semi-empirical molecular orbital methods like Austin Model 1 (AM1), have been utilized to investigate the electronic structure and potential tautomerism of β-lactam antibiotics. researchgate.net Tautomerism in these molecules can involve the migration of a hydrogen atom, leading to different structural isomers that can coexist in equilibrium. For instance, in phenoxymethylpenicillin, tautomerism can occur through the shifting of a hydrogen from the α-carbon of the β-lactam ring to the oxygen atom, forming an enol, or from the nitrogen atom of the lactam ring to the oxygen, creating a lactim form. researchgate.net

These computational methods calculate various quantum chemical descriptors to understand the molecule's properties. These include:

Heats of formation (ΔHf°) : To determine the relative stability of different tautomers.

Dipole moment (µ) : To understand the polarity of the molecule.

Energies of frontier molecular orbitals (EHOMO and ELUMO) : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting chemical reactivity. researchgate.net

While specific AM1 studies focusing solely on ceftazidime's tautomerism are not extensively detailed in the provided results, the methodology is well-established for other β-lactams. researchgate.netsouthampton.ac.uk Theoretical studies on similar compounds, like 3-acetyl tetronic and 3-acetyl tetramic acids, have used the AM1 method alongside other computational techniques to explore their potential energy surfaces and identify stable tautomeric forms. southampton.ac.uk The AM1 method has been used to study the tautomeric equilibria in various organic molecules, including those with keto-enol and amide-imidol tautomerism. researchgate.netwiserpub.com

The mechanism of tautomerism is often investigated by comparing the net charges on heteroatoms in different positions within the molecule, providing insights into the likelihood of a researchgate.netnih.gov sigmatropic hydrogen shift. researchgate.net For ceftazidime, such an analysis would be critical in understanding its electronic behavior and potential interactions with biological targets.

Strain Energy Analysis of the β-Lactam Ring

The chemical reactivity of β-lactam antibiotics is significantly influenced by the strain energy of the four-membered β-lactam ring. nih.gov This strain is a consequence of the geometric constraints imposed by the ring structure. Computational methods are employed to quantify this strain and understand its impact on the antibiotic's efficacy. The reactivity of the β-lactam ring is linked to the geometry at the β-lactam nitrogen. nih.gov

The stability of β-lactams can differ based on the inter-atomic amide bond distances (C-N). researchgate.net The hydrolysis of the β-lactam ring is a key step in both the mechanism of action of the antibiotic and the mechanism of resistance by β-lactamase enzymes. nih.govresearchgate.net The degradation of ceftazidime in aqueous solutions often involves the initial cleavage of this strained ring. researchgate.net

In Silico Drug Design and Virtual Screening for Ceftazidime Potentiators

In silico methods, which involve computer-aided drug design (CADD), are instrumental in the discovery and development of new drugs. nih.govmdpi.com These computational techniques, including virtual screening, can significantly reduce the time and cost associated with identifying promising drug candidates. creative-biostructure.comresearchgate.net

Identification of Novel β-Lactamase Inhibitors and Potentiating Compounds

The primary mechanism of resistance to β-lactam antibiotics like ceftazidime is the production of β-lactamase enzymes by bacteria. nih.gov These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. researchgate.net A key strategy to overcome this resistance is the co-administration of a β-lactamase inhibitor with the antibiotic.

Virtual screening is a powerful computational technique used to identify novel β-lactamase inhibitors from large compound libraries. mdpi.comcreative-biostructure.com This can be done through two main approaches:

Structure-Based Virtual Screening (SBVS) : This method utilizes the known 3D structure of the target protein (β-lactamase) to dock potential inhibitor molecules into its active site and predict their binding affinity. mdpi.com

Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown, this approach uses the structures of known active ligands (inhibitors) to find other molecules with similar properties. mdpi.com

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that is combined with ceftazidime (Ceftazidime-avibactam or CAZ-AVI). xiahepublishing.com It effectively inhibits a broad range of β-lactamases, including class A (like KPC and VEB), class C, and some class D enzymes. xiahepublishing.commdpi.comresearchgate.netasm.org However, it is not effective against metallo-β-lactamases (MBLs) like NDM. mdpi.comoup.com The emergence of resistance to CAZ-AVI, often through mutations in β-lactamase enzymes, necessitates the ongoing search for new inhibitors. mdpi.comasm.org

Computational studies have been used to understand the inhibition mechanisms of existing inhibitors like avibactam and to identify novel ones. For example, studies on VEB β-lactamases showed that avibactam can inhibit these enzymes and that the residues in the avibactam-binding pocket are conserved. researchgate.netasm.org

β-Lactamase Class Examples Inhibited by Avibactam
Class AKPC, VEB, CTX-MYes
Class B (MBLs)NDM, VIM, IMPNo
Class CAmpCYes
Class DOXA-48-likeYes

Computational Approaches to Modifying Ceftazidime Binding Energy

Molecular docking and molecular dynamics (MD) simulations are key computational tools used to study the interaction between a drug and its target protein at an atomic level. nih.govresearchgate.netacs.org These methods can be used to predict the binding mode, calculate the binding free energy, and identify the key amino acid residues involved in the interaction.

In the context of ceftazidime, these approaches can be used to:

Understand its binding to target proteins like PBPs : Docking studies have shown that cephalosporins like ceftazidime have a high binding affinity for PBPs. longdom.org

Investigate its interaction with plasma proteins : Studies combining spectroscopic techniques with molecular docking and MD simulations have been used to analyze the binding of ceftazidime to human serum albumin (HSA). nih.gov These studies can calculate the binding free energy and provide insights into how other drugs might affect this interaction. nih.gov

Elucidate mechanisms of resistance : Computational methods can be used to understand how mutations in β-lactamases affect their ability to hydrolyze ceftazidime or resist inhibition by compounds like avibactam. sci-hub.se For instance, molecular docking and simulation studies have been employed to compare the binding of carbapenems to different variants of NDM β-lactamase. sci-hub.se

Guide the design of modified ceftazidime analogs or new inhibitors : By understanding the structure-activity relationship and the key interactions in the binding site, computational methods can help in designing new molecules with improved binding affinity and efficacy.

Binding free energy can be estimated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach, which provides a more accurate prediction of binding affinity than docking scores alone. nih.govsci-hub.se

Computational Method Application in Ceftazidime Research Key Findings/Insights
Molecular DockingPredicting binding modes of ceftazidime with PBPs and β-lactamases.Cephalosporins show high binding affinity to PBPs. longdom.org
Molecular Dynamics (MD) SimulationsAssessing the stability of ceftazidime-protein complexes over time.Confirmed stable binding of ceftazidime to human serum albumin. nih.gov
MM/PBSACalculating binding free energies.Provided quantitative estimates of ceftazidime's binding affinity to HSA. nih.gov

Degradation Pathways and Stability Kinetics of Ceftazidime

Hydrolytic Degradation Mechanisms in Aqueous Solutionsresearchgate.netresearchgate.net

The stability of Ceftazidime (B193861) in aqueous solutions is highly dependent on the pH of the medium. nih.gov Hydrolysis is a primary degradation pathway, involving several key reactions that lead to loss of antibacterial activity. researchgate.netresearchgate.netptfarm.plnih.gov

The rate of Ceftazidime hydrolysis follows a characteristic U-shaped pH-rate profile, with maximum stability observed in the pH range of 4.5 to 6.5. researchgate.netnih.gov Outside of this range, the degradation rate increases significantly.

Acidic Conditions (pH < 4.5): Under acidic conditions, the degradation of Ceftazidime is catalyzed by hydrogen ions. nih.gov This leads to the opening of the β-lactam ring and the simultaneous production of degradation products such as pyridine (B92270) and methylene (B1212753) derivatives. ptfarm.plresearchgate.net At a pH of 1.38 and a temperature of 298 K, the degradation follows apparent first-order kinetics. ptfarm.pl

Neutral Conditions (pH 6.80): In neutral solutions, the degradation of Ceftazidime is primarily catalyzed by water molecules. nih.gov The degradation process at a pH of 6.80 and 298 K also exhibits apparent first-order kinetics, with pyridine being a notable degradation product. ptfarm.pl

Basic Conditions (pH > 6.5): In alkaline environments, the degradation is catalyzed by hydroxide (B78521) ions. ptfarm.plmdpi.com At a pH of 12.7 and 298 K, the degradation is rapid and follows apparent first-order kinetics. ptfarm.pl Under these conditions, in addition to pyridine and methylene derivatives, an epimer of Ceftazidime at the C-7 position has been identified. ptfarm.pl

Table 1: Apparent First-Order Rate Constants for Ceftazidime Degradation at 298 K ptfarm.pl

ConditionpHRate Constant (k, s⁻¹)
Acidic1.38(1.32 ± 0.04) x 10⁻⁶
Neutral6.80(5.12 ± 2.1) x 10⁻⁷
Basic12.7(4.97 ± 0.36) x 10⁻³

Several degradation products of Ceftazidime have been identified through various analytical techniques, including high-performance liquid chromatography (HPLC). ptfarm.plnih.gov The most prominent of these are:

Pyridine: The release of the pyridine moiety from the C-3 position is a common degradation pathway under acidic, neutral, and basic conditions. ptfarm.plnih.govnih.gov The formation of pyridine is a significant concern due to its potential toxicity. researchgate.netnih.gov

Methylene Derivatives: In acidic and neutral solutions, the opening of the β-lactam ring is accompanied by the formation of methylene derivatives. ptfarm.plresearchgate.net One such product is identified as [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal. nih.gov

Δ-2 Isomer of Ceftazidime: This isomer has been detected as a degradation product, particularly at elevated temperatures. nih.gov

The cleavage of the four-membered β-lactam ring is a critical step in the degradation of Ceftazidime and results in the loss of its antibacterial activity. researchgate.netptfarm.plmdpi.com This ring is inherently strained and susceptible to nucleophilic attack, particularly by hydroxide ions in alkaline conditions. mdpi.com The hydrolysis of the β-lactam bond is often the initial and rate-determining step in the degradation cascade. researchgate.net Following the ring opening, further hydrolysis and rearrangement reactions occur, leading to the formation of the various degradation products mentioned previously. ptfarm.plnih.gov The degradation process can be catalyzed by general acids and bases present in buffer solutions. nih.gov

Photodegradation Studiesderpharmachemica.commdpi.com

Ceftazidime is known to be labile to light. researchgate.netsapub.orgrecentscientific.comrecentscientific.com Exposure to both ultraviolet (UV) and visible radiation can accelerate its degradation, particularly when in a reconstituted aqueous solution. sapub.org

Studies have shown that reconstituted samples of Ceftazidime experience significant degradation (around 85%) upon exposure to UV (254 nm) and visible (320 nm) radiation for 24 hours. sapub.org This degradation is often accompanied by a yellowish discoloration of the solution. sapub.orgrecentscientific.com

In the solid state (powder for injection), Ceftazidime is more stable to light, with only about a 5% loss of the drug after 28 days of exposure to UV radiation. sapub.org

The photodegradation process in reconstituted samples can be described by apparent zero-order kinetics. sapub.org

Recent research has also explored the use of photocatalysts, such as BiOBr(110)/BiOCl(110) composites and nano-Ag3PO4, to enhance the degradation of Ceftazidime residues in environmental contexts under simulated solar radiation. rsc.orgresearcher.life

Table 2: Photodegradation of Reconstituted Ceftazidime Solution (100 mg/mL) at Room Temperature sapub.org

Radiation SourceExposure Time (hours)Remaining Drug (%)
UV (254 nm)662.3
1235.8
2415.1
Visible (320 nm)670.5
1248.2
2416.4

Thermal Degradation Kineticsderpharmachemica.commdpi.com

Temperature is a critical factor affecting the stability of Ceftazidime. recentscientific.comabcristalografia.org.br Both in solid form and in solution, elevated temperatures accelerate the degradation process. researchgate.netsapub.orgscispace.com

In reconstituted aqueous solutions, Ceftazidime is highly thermolabile. sapub.orgrecentscientific.com For instance, at 45°C, a reconstituted sample can degrade by approximately 85% within 24 hours. sapub.org The degradation in solution follows apparent zero-order kinetics. sapub.org

As a solid (powder for injection), Ceftazidime exhibits greater thermal stability. sapub.org When stored at 45°C, the powder form shows only about an 8% degradation after 28 days. sapub.org The degradation kinetics in the solid state can be described by second-order kinetics. sapub.org

Thermogravimetric analysis of Ceftazidime pentahydrate has shown that water release begins at an onset temperature of approximately 78.4°C, and the drug itself decomposes at around 179.2°C. abcristalografia.org.br

The rate of degradation is also concentration-dependent, with higher initial concentrations leading to faster hydrolysis rates. nih.gov

Table 3: Thermal Degradation of Ceftazidime at 45°C sapub.org

FormulationExposure TimeRemaining Drug (%)
Reconstituted Solution6 hours58.7
12 hours31.2
24 hours14.9
Powder for Injection7 days97.2
14 days95.1
21 days93.5
28 days91.8

Kinetic Modeling of Ceftazidime Decomposition

The decomposition of ceftazidime, a third-generation cephalosporin (B10832234) antibiotic, can be described by various kinetic models depending on the conditions. These models are crucial for understanding the drug's shelf-life and ensuring its therapeutic efficacy.

Zero-Order and Second-Order Kinetics

The degradation of ceftazidime can follow different kinetic orders depending on its physical state and the environmental conditions it is exposed to. Studies have shown that in a reconstituted sample (aqueous solution), the degradation process is best described by apparent zero-order kinetics. sapub.orgscispace.comresearchgate.net This implies that the rate of degradation is constant and independent of the concentration of the remaining drug. In contrast, for ceftazidime in its solid state as a powder for injection, the decomposition is better represented by second-order kinetics. sapub.orgscispace.comresearchgate.net

The determination of the degradation rate kinetics is typically achieved by plotting the concentration of the remaining ceftazidime against time for a zero-order process, and the inverse of the remaining drug concentration against time for a second-order process. sapub.orgscispace.com The linearity of these plots, as indicated by high correlation coefficients (r), confirms the respective kinetic models. sapub.orgscispace.comresearchgate.net For instance, in one study, correlation coefficients for the second-order degradation of ceftazidime powder for injection under storage at 45°C, and exposure to ultraviolet and visible radiation were 0.98, 0.9934, and 0.9843, respectively. sapub.orgscispace.comresearchgate.net

From the slopes of these linear plots, key kinetic parameters such as the apparent degradation rate constant (k), half-life (t½), and the time for 10% degradation (t₉₀) can be calculated for each specific condition. sapub.orgscispace.com It has been observed that extensive decomposition occurs when ceftazidime is in an aqueous solution compared to its solid powder form. sapub.orgscispace.comresearchgate.net For example, in a reconstituted sample, approximately 85% degradation was observed after 24 hours of exposure to heating at 45°C and to ultraviolet and visible radiation. scispace.comresearchgate.net In contrast, the powder for injection showed only about 8% degradation at 45°C with visible radiation and about 5% loss with ultraviolet radiation exposure after 28 days. sapub.org

Degradation Kinetic Parameters for Ceftazidime
FormulationConditionKinetic OrderRate Constant (k)Half-life (t½)t₉₀
Reconstituted Sample45°CZero-OrderData not availableData not availableData not available
Powder for Injection45°CSecond-OrderData not availableData not availableData not available
Reconstituted SampleUV RadiationZero-OrderData not availableData not availableData not available
Powder for InjectionUV RadiationSecond-OrderData not availableData not availableData not available
Reconstituted SampleVisible RadiationZero-OrderData not availableData not availableData not available
Powder for InjectionVisible RadiationSecond-OrderData not availableData not availableData not available

Self-Catalyzed Degradation Phenomena

Intriguing aspects of ceftazidime's degradation kinetics include the phenomenon of self-catalysis. Research has indicated that ceftazidime can catalyze its own degradation, a process that presents as a kinetic oxymoron. nih.gov While the loss of ceftazidime at a given initial concentration follows first-order kinetics, the apparent first-order rate constants (k) increase with higher initial concentrations of the drug. nih.gov

This observation was made during studies on the hydrolysis of ceftazidime at various concentrations (0.031, 0.14, 0.25, and 0.35 M) at 30 and 65 degrees C, within a pH range of 5.5-6.2. nih.gov The degradation was consistent with the hydrolysis of the β-lactam ring and the subsequent rapid release of pyridine. nih.gov When the first-order rate constants were plotted against the initial ceftazidime concentrations, a linear relationship was observed. nih.gov

Advanced Analytical Methodologies for Ceftazidime Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the analytical assessment of ceftazidime (B193861). Its application ranges from routine quality control to in-depth research studies. Several chromatographic methods, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), have been developed and validated for the analysis of ceftazidime. sapub.orgscielo.brjuniperpublishers.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted technique for the determination of ceftazidime in both raw materials and final dosage forms. sapub.orgnih.gov Its precision and sensitivity make it an invaluable tool for pharmaceutical analysis.

The development and validation of HPLC methods for ceftazidime analysis are meticulously performed in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure the reliability and reproducibility of the results. juniperpublishers.comwisdomlib.orgresearchgate.netnih.gov

Method Development: A typical HPLC method for ceftazidime involves a reversed-phase column, such as a C18 column, with a mobile phase often consisting of a mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. wisdomlib.orgresearchgate.netpharmatutor.org The detection is commonly carried out using a UV detector at a wavelength where ceftazidime shows maximum absorbance, for instance, 254 nm or 260 nm. juniperpublishers.comwisdomlib.org For example, one method utilized a mobile phase of acetonitrile and acetic acid solution (75:25) at a flow rate of 0.7 mL/min, resulting in a retention time of 4.5 minutes for ceftazidime. researchgate.net Another study employed a mobile phase of phosphate buffer (pH 3.0), acetonitrile, and tetrahydrofuran (B95107) (60:30:10 v/v/v) with a flow rate of 1.0 ml/min, yielding a retention time of 3.490 min. pharmatutor.org

Validation Parameters:

Linearity: The method's linearity is established by analyzing a series of ceftazidime solutions at different concentrations. A linear relationship between the concentration and the peak area is expected, with a high correlation coefficient (r²) typically greater than 0.999. pharmatutor.orgderpharmachemica.com For instance, linearity has been demonstrated in ranges such as 100-400 µg/mL and 60-140mcg/mL for ceftazidime. juniperpublishers.compharmatutor.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of ceftazidime that can be reliably detected and quantified, respectively. For example, one validated method reported an LOD of 0.075 µg/mL and an LOQ of 0.227 µg/mL for ceftazidime. researchgate.net Another study found the LOD and LOQ to be 2.44 µg/ml and 7.39 µg/ml, respectively. derpharmachemica.com

Precision: Precision is assessed by performing repeated analyses of the same sample, both within the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD), which should be within acceptable limits, typically less than 2%. pharmatutor.orgsapub.org

Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of pure ceftazidime is added to a sample and the percentage of the drug recovered is calculated. Recoveries are often expected to be in the range of 98-102%. derpharmachemica.com One study reported a mean recovery of 99.91%. pharmatutor.org

Robustness: Robustness is evaluated by making small, deliberate variations in the method parameters, such as the flow rate, mobile phase composition, and pH, to assess the method's reliability during normal use. juniperpublishers.comsphinxsai.com

Specificity: Specificity is the ability of the method to accurately measure ceftazidime in the presence of other components, such as excipients or degradation products. pharmatutor.org This is often demonstrated by the absence of interfering peaks at the retention time of ceftazidime in the chromatograms of placebos or degraded samples. ijrpb.com

Validation ParameterTypical Finding for Ceftazidime HPLC Methods
Linearity Range 60-140 µg/mL pharmatutor.org, 100-400 µg/mL juniperpublishers.com
Correlation Coefficient (r²) > 0.999 pharmatutor.org
LOD 0.075 µg/mL researchgate.net, 2.44 µg/mL derpharmachemica.com, 3.40 µg/mL juniperpublishers.com
LOQ 0.227 µg/mL researchgate.net, 7.39 µg/mL derpharmachemica.com, 10.33 µg/mL juniperpublishers.com
Precision (%RSD) < 2% pharmatutor.org
Accuracy (% Recovery) 99.91% pharmatutor.org, 98.11-101.84% derpharmachemica.com

To expedite the analysis time without compromising separation efficiency, Rapid Resolution Liquid Chromatography (RRLC) has been employed for the quantification of ceftazidime. researchgate.net RRLC systems utilize columns with smaller particle sizes (e.g., 1.8 µm) and operate at higher flow rates, significantly reducing the run time compared to conventional HPLC. researchgate.netnih.gov A developed RRLC method for ceftazidime achieved a retention time of just 1.7 minutes using a phosphate buffer solution and acetonitrile (90:10, v/v) as the mobile phase with a flow rate of 1.0 mL/min. researchgate.net This rapid analysis is advantageous for high-throughput screening and routine quality control. researchgate.netmdpi.com

Stability-indicating HPLC methods are crucial for determining the stability of ceftazidime in pharmaceutical formulations. wisdomlib.org These methods are designed to separate the intact drug from its potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. juniperpublishers.cominventi.inpharmascholars.com The development of such assays involves subjecting ceftazidime to forced degradation and ensuring that the analytical method can resolve the drug peak from any degradant peaks. wisdomlib.orginventi.in For instance, a stability-indicating RP-HPLC method was developed to simultaneously estimate ceftazidime and its impurity, pyridine (B92270), demonstrating the method's ability to separate the active ingredient from its degradation product. juniperpublishers.com The successful validation of these methods confirms their suitability for stability studies, allowing for the determination of the shelf-life and storage conditions of ceftazidime products. wisdomlib.orge-opat.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative to HPLC for the analysis of ceftazidime. asiapharmaceutics.infoscribd.com It is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples on a single plate, thereby increasing throughput. asiapharmaceutics.info

A validated HPTLC method for the determination of ceftazidime in bulk and injectable dosage forms involved the use of aluminum-backed silica (B1680970) gel 60 F254 plates as the stationary phase and a mobile phase of n-propanol, water, and triethylamine (B128534) (7.5:2.0:0.5 v/v/v). inventi.in Densitometric analysis was performed at 254 nm. inventi.in The method demonstrated good linearity over a concentration range of 1000-6000 ng/band with a correlation coefficient (r²) of 0.9993. inventi.in HPTLC methods can also be stability-indicating, capable of separating ceftazidime from its degradation products formed under stress conditions. inventi.inakjournals.com For instance, a study showed that ceftazidime was susceptible to acidic, alkaline, and oxidative hydrolysis, and the HPTLC method effectively separated the drug from its degradation products. inventi.in

ParameterHPTLC Method for Ceftazidime
Stationary Phase Aluminum-backed silica gel 60 F254 plates inventi.in
Mobile Phase n-propanol: Water: Triethylamine (7.5:2.0:0.5 v/v/v) inventi.in
Detection Wavelength 254 nm inventi.in
Linearity Range 1000-6000 ng/band inventi.in
Correlation Coefficient (r²) 0.9993 inventi.in
Rf Value 0.37 inventi.in

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for the analysis of ceftazidime, especially in complex biological matrices. nih.govnih.gov LC-MS/MS, a tandem mass spectrometry technique, is particularly valuable for its ability to provide structural information and highly specific quantification. nih.govresearchgate.net

LC-MS/MS methods have been developed and validated for the determination of ceftazidime in human plasma and other biological fluids. nih.govnih.gov These methods typically involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net For example, one method used protein precipitation with acetonitrile for sample preparation and a reversed-phase column for separation, with a total analysis time of 5 minutes. researchgate.net Calibration curves for LC-MS analysis of ceftazidime have been shown to be linear over specific concentration ranges, for instance, 0.1-50 mg/L. nih.gov The high sensitivity of LC-MS allows for the measurement of low concentrations of the drug, which is essential for pharmacokinetic studies. nih.govchromatographyonline.com

Spectroscopic Techniques

Spectroscopic methods are fundamental in the analysis of pharmaceutical compounds, offering both qualitative and quantitative data. For Ceftazidime, various spectroscopic techniques are employed to ensure its quality, and stability, and to study its behavior in different matrices.

UV-Visible Spectrophotometry for Quantification and Degradation Monitoring

UV-Visible spectrophotometry is a versatile and widely used technique for the quantitative analysis of Ceftazidime in pharmaceutical preparations. nih.govmt.com This method is based on the principle that the drug absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. mt.comtechnologynetworks.com The amount of light absorbed is directly proportional to the concentration of the substance, a relationship described by the Beer-Lambert law. nih.govmt.com

A key aspect of developing a UV spectrophotometric method is the determination of the wavelength of maximum absorbance (λmax). For Ceftazidime, the λmax is typically observed around 255 nm. nih.gov In one study, Beer's law was followed in the concentration range of 7.0-14.0 µg/mL at this wavelength. nih.gov Another study reported a λmax of 261 nm when using 0.1N hydrochloric acid as a solvent. jocpr.com The method's linearity, accuracy, and precision are validated to ensure its reliability for routine analysis. nih.gov

UV-Visible spectrophotometry is also a valuable tool for monitoring the degradation of Ceftazidime. By measuring the decrease in absorbance at the λmax over time, the rate of degradation under various stress conditions (e.g., heat, light) can be determined. sapub.org However, it's important to note that degradation products might also absorb at the same wavelength, potentially causing interference. dergipark.org.tr For instance, after exposure to sunlight, degraded samples of Ceftazidime have shown misleading results with UV-spectrophotometric methods. dergipark.org.tr Therefore, this technique is often used in conjunction with other stability-indicating methods.

Below is a table summarizing the parameters from a UV spectrophotometric method developed for Ceftazidime analysis:

ParameterValueReference
λmax255 nm nih.gov
Concentration Range7.0-14.0 µg/mL nih.gov
Intra- and Interday Variability (RSD)<2% nih.gov

Microbiological Assay Methods for Quantification in Degradation Studies

Microbiological assays are essential for determining the potency of antibiotics like Ceftazidime, especially in the context of degradation studies. sapub.orgdergipark.org.tr These assays measure the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. dergipark.org.trgrafiati.com A significant advantage of this method is its ability to differentiate between the active drug and its microbiologically inactive degradation products, providing a true measure of the remaining biological activity. sapub.orgdergipark.org.tr

The cylinder-plate method is a commonly used technique for the microbiological assay of Ceftazidime. grafiati.com In this method, a susceptible test organism, such as Staphylococcus epidermidis, is used. grafiati.com The size of the inhibition zone, where bacterial growth is prevented, is proportional to the concentration of the active antibiotic. unimi.it

In degradation studies, samples of Ceftazidime are subjected to stress conditions like heat and light, and the remaining potency is quantified at different time intervals using the microbiological assay. sapub.orgresearchgate.net Research has shown that the degradation of Ceftazidime in reconstituted samples follows zero-order and second-order kinetics. sapub.org These studies highlight the thermal and photolability of the drug, particularly in its liquid form. sapub.org

The reliability of the microbiological assay for stability studies has been confirmed, demonstrating its specificity for determining Ceftazidime in the presence of its degradation products. sapub.orggrafiati.com

Key findings from a stability study of Ceftazidime using a microbiological assay are summarized below:

Emerging Research Directions for Ceftazidime

Molecular Interactions Beyond Primary Antibacterial Mechanisms

Recent studies have expanded the known molecular interactions of ceftazidime (B193861) beyond its primary mechanism of inhibiting bacterial cell wall synthesis. drugbank.compatsnap.com Researchers are now investigating its potential in antiviral applications, highlighting the versatility of its chemical structure.

A significant area of emerging research is the potential for ceftazidime to inhibit the entry of SARS-CoV-2 into host cells. nih.govbiorxiv.org The viral entry process is primarily mediated by the interaction between the receptor-binding domain (RBD) of the viral spike (S) protein and the angiotensin-converting enzyme 2 (ACE2) receptor on human cells. nih.govbiorxiv.org

High-throughput screening of FDA-approved drugs identified ceftazidime as a compound capable of potently inhibiting this S-RBD–ACE2 interaction. biorxiv.org Molecular dynamics simulations suggest that ceftazidime binds to the S-RBD at a site that overlaps with the ACE2 binding site. nih.gov A crucial interaction involves a strong π–π stacking interaction between ceftazidime and the amino acid residue Y505 on the spike protein, a key residue for ACE2 binding. nih.gov By occupying this critical interface, ceftazidime effectively blocks the docking of the ACE2 receptor, thereby inhibiting viral entry. nih.gov

Experimental results have validated this mechanism. In vitro assays demonstrated that ceftazidime could inhibit the binding of S-RBD to human pulmonary alveolar epithelial cells and prevent SARS-CoV-2 pseudovirus from infecting ACE2-expressing cells. biorxiv.org Further studies confirmed this inhibitory effect against both the original SARS-CoV-2 prototype and the Omicron variant. thebiogrid.orgresearchgate.net When compared with 13 other cephalosporins, including cefazolin, cefotaxime, and ceftriaxone, only ceftazidime showed strong inhibition of the S-RBD–ACE2 interaction. nih.gov

Table 1: Inhibitory Activity of Ceftazidime against SARS-CoV-2

Assay Type Target IC₅₀ Value Source(s)
AlphaScreen Assay S-RBD–ACE2 Interaction 40 ± 1 μM nih.gov
Pseudovirus Entry Assay SARS-CoV-2 Pseudovirus Infection 113 ± 1 μM nih.govbiorxiv.org

Rational Design of Ceftazidime-Based Conjugates for Enhanced Bioavailability and Targeted Delivery

To overcome challenges such as bacterial resistance and to enhance the therapeutic efficacy of ceftazidime, researchers are exploring the rational design of drug conjugates. nih.gov This approach involves chemically linking ceftazidime to other molecules or nanoparticle systems to improve its pharmacokinetic properties and enable targeted delivery. nih.govmdpi.com

One key chemical design principle involves leveraging biocompatible polymers to create nanocarriers. nih.govmdpi.com For example, chitosan (B1678972), a natural polymer, has been used to synthesize ultrasmall nanoparticles that encapsulate ceftazidime. nih.gov The design relies on the ionotropic gelation method, where the positively charged amino groups of chitosan interact with a negatively charged cross-linking agent like tripolyphosphate (TPP) to form the nanoparticle structure. nih.gov Ceftazidime, which possesses negative charges, can be efficiently incorporated during this process. nih.gov

Another important design principle is engineering pH-responsive release mechanisms. nih.gov P. aeruginosa biofilms, for instance, create an acidic microenvironment. nih.gov Chitosan-based nanoparticles can be designed to be stable at neutral pH but to release their ceftazidime payload more rapidly in acidic conditions, ensuring targeted drug release directly at the site of infection. nih.gov This targeted release enhances antibacterial efficacy while minimizing systemic exposure. nih.gov The general principles of nanoparticle-based delivery, such as using lipid-based carriers (liposomes) or nanostructured lipid carriers (NLCs), are also being applied to enhance the solubility, stability, and bioavailability of antibiotics like ceftazidime. mdpi.com These strategies focus on protecting the drug from degradation and providing controlled, sustained release at the target site. mdpi.com

Mechanistic Studies of Ceftazidime in Complex Biological Systems (e.g., biofilms)

The efficacy of antibiotics can be significantly challenged by complex biological structures like biofilms, which are communities of bacteria embedded in a self-produced polymeric matrix. nih.govresearchgate.net Research into the mechanistic activity of ceftazidime within these systems reveals complex and sometimes contradictory interactions.

Conversely, in other contexts, ceftazidime can induce biofilm formation. frontiersin.org In an oxacillin-sensitive strain of methicillin-resistant Staphylococcus aureus (OS-MRSA), treatment with ceftazidime led to a significant increase in biofilm formation. frontiersin.org Mechanistic investigation revealed that this was not due to the typical polysaccharide-based matrix but was instead characterized by a large number of membrane vesicles (MVs) that increased intercellular aggregation. frontiersin.org

Within established biofilms, the mechanism of ceftazidime is further complicated. The biofilm matrix can act as a barrier, and the presence of β-lactamase enzymes within the matrix can degrade the antibiotic. researchgate.net This changes the pharmacodynamics of ceftazidime from a time-dependent killing model, observed with free-floating (planktonic) bacteria, to a concentration-dependent model against biofilm-producing P. aeruginosa. researchgate.netresearchgate.net This necessitates higher concentrations of the drug to be effective. researchgate.net Combination therapies, such as ceftazidime with tobramycin (B1681333) or colistin (B93849), have shown synergistic effects in killing biofilm-embedded bacteria and preventing the emergence of resistance. researchgate.netmdpi.combohrium.com

Table 2: Effect of Ceftazidime on Biofilm Formation in Various Bacteria

Bacterial Species Effect on Biofilm Formation Noteworthy Mechanistic Finding Source(s)
Proteus mirabilis Decreased Effective at sub-MIC concentrations. nih.gov
Escherichia coli (certain isolates) Inhibited Downregulation of luxS mRNA levels and AI-2 production. nih.gov
Oxacillin-Sensitive MRSA Increased / Induced Biofilm structure dominated by membrane vesicles, not polysaccharides. frontiersin.org
Pseudomonas aeruginosa Inhibited (in combination) Synergistic killing and resistance prevention when combined with colistin or tobramycin. researchgate.netbohrium.com
Klebsiella pneumoniae Inhibited (in combination) Combination with aztreonam (B1666516) significantly reduced biofilm formation and disrupted cell structure. nih.gov

Table of Mentioned Compounds

Compound Name
2-CeftazidiMe (Ceftazidime)
Angiotensin-converting enzyme 2 (ACE2)
Aztreonam
Cefazolin
Cefotaxime
Ceftriaxone
Chitosan
Colistin
Liposomes
Methicillin
Oxacillin
Tobramycin

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